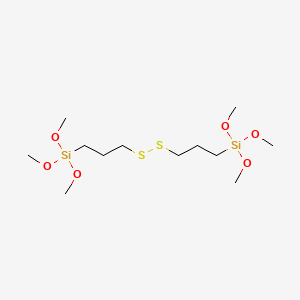![molecular formula C12H11F3N2 B8773208 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B8773208.png)
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile: is an organic compound characterized by the presence of a dimethylamino group, a trifluoromethyl-substituted phenyl ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde and dimethylamine.
Formation of Intermediate: The initial step involves the condensation of 3-(trifluoromethyl)benzaldehyde with dimethylamine to form an imine intermediate.
Addition of Nitrile Group: The imine intermediate is then reacted with a nitrile source, such as acetonitrile, under basic conditions to introduce the nitrile group.
Final Product Formation: The final step involves the cyclization and rearrangement of the intermediate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the desired product.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The dimethylamino group or the trifluoromethyl-substituted phenyl ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Primary amines or other reduced forms.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Application in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a bioactive compound.
Industrial Chemistry: Use as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors or enzymes, modulating their activity.
Alter Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular functions.
Induce Chemical Reactions: Participate in chemical reactions within biological systems, resulting in the formation of active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enamide
- 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enol
- 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enone
Uniqueness
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitrile group provides a site for further chemical modifications.
Propiedades
Fórmula molecular |
C12H11F3N2 |
|---|---|
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C12H11F3N2/c1-17(2)8-10(7-16)9-4-3-5-11(6-9)12(13,14)15/h3-6,8H,1-2H3 |
Clave InChI |
BGTHQANSTMIOOQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=C(C#N)C1=CC(=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Bromo-5-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B8773130.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-indazol-3-amine](/img/structure/B8773137.png)



![1-[(4-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B8773174.png)

![tert-butyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8773183.png)

![4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL](/img/structure/B8773193.png)




